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molecular formula C13H9ClF3N B8737565 2-Chloro-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine CAS No. 697739-23-4

2-Chloro-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B8737565
M. Wt: 271.66 g/mol
InChI Key: JBXIUIRRHAREKY-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one (20 g, 79 mmol) and phosphoryl chloride (36.0 mL, 395 mmol) according to the general procedure Ia to d preparation of chlorides. Obtained as an off-white solid (17.35 g, 81%). NMR (DMSO-d6) δ 7.71 (s, 1H), 7.73 (s, 1H), 7.88 (d, 2 H, J, J=8.1 Hz), 8.05 (d, 2 H, J, J=8.1 Hz) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[CH:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(=CC(N1)=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
36 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.35 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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